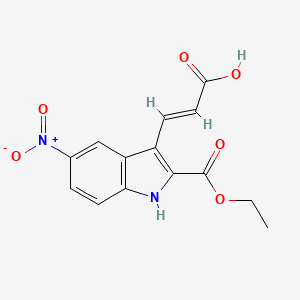

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate

Vue d'ensemble

Description

The compound “Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. It contains functional groups such as carboxylate, nitro, and vinyl, which are common in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests a fused ring structure, which is a common motif in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might be reduced to an amino group, and the carboxylate group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxylate and nitro could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Imidazoles

Imidazoles are crucial heterocycles in medicinal chemistry, and Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be used in the regiocontrolled synthesis of these compounds. The ability to manipulate the functional groups during synthesis allows for the creation of imidazoles with specific properties, which can be used in pharmaceuticals and agrochemicals .

Antimicrobial Agents

The compound has potential applications in the development of new antimicrobial agents. Research indicates that derivatives of this compound can exhibit significant activity against various microbial strains, which could lead to the development of novel antibiotics or disinfectants .

Organic Synthesis

In organic synthesis, this compound can serve as a precursor for the formation of complex molecules. Its reactive vinyl group allows for various coupling reactions, which can be utilized to create a wide array of organic structures, potentially useful in material science and combinatorial chemistry .

Bioconjugation

The compound’s structure is conducive to bioconjugation techniques. It can be used to attach biomolecules to various substrates, which is a critical process in drug discovery and the development of diagnostic tools .

Inhibitors Development

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be used in the design of enzyme inhibitors. By targeting specific enzymes, it can help in the treatment of diseases where enzyme regulation is crucial .

Material Science

The compound’s unique structure makes it suitable for creating novel materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .

Quorum Sensing Inhibition

There is potential for this compound to be used in disrupting quorum sensing pathways in bacteria. This application could lead to new methods of controlling bacterial populations and preventing the formation of biofilms .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be explored for their herbicidal or fungicidal properties. This could lead to the development of new, more effective plant protection chemicals .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

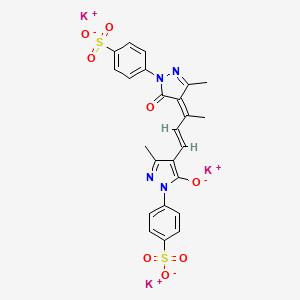

IUPAC Name |

(E)-3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYHZYBCBZETG-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)

![2-Chloro-9H-pyrimido[4,5-B]indole](/img/structure/B1512369.png)

![Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1512373.png)

![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)